molecular formula C10H12N2O4 B7811307 methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate

methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate

Cat. No.: B7811307
M. Wt: 224.21 g/mol
InChI Key: XSUFMMHNZQMJJP-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3-pyrazolecarboxylic acid with methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate
  • Methyl 4-(1-phenyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate
  • Methyl 4-(1-ethyl-1H-imidazol-3-yl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate is unique due to the presence of the ethyl group at the 1-position of the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-12-5-4-7(11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUFMMHNZQMJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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